(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride
Overview
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as oxazines . Oxazines are heterocyclic compounds, a class of compounds that have a ring structure containing at least two different elements. In this case, the elements are carbon, nitrogen, and oxygen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-oxo-benzo[1,4]oxazines have been synthesized via ultrasound-assisted irradiation conditions .Scientific Research Applications
NMR Spectroscopy and Chemical Structure Analysis : Cahill and Crabb (1972) conducted proton magnetic resonance studies on derivatives of hexahydropyrido [2,1-c][1,4]oxazin-4(3H)-ones, providing insights into their configurations and conformations. This research contributes to understanding the molecular structure and characteristics of these compounds (Cahill & Crabb, 1972).
Investigation of Metabolism and Disposition : Mamaril-Fishman et al. (2014) investigated the metabolism and disposition of GSK1322322, a compound including the (R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride structure. This study provided valuable information on the absorption, elimination, and metabolic pathways of such compounds in humans (Mamaril-Fishman et al., 2014).
Synthesis and Functionalization in Heterocyclic Chemistry : Hoornaert (2010) discussed the synthesis and functionalization of oxazin-2-ones, highlighting their use in heterocyclic chemistry for creating diverse compounds. This demonstrates the versatility of this compound in synthesizing various chemical structures (Hoornaert, 2010).
Photochemical Properties in Polymer Matrices : Deniz et al. (2009) synthesized photochromic [1,3]oxazines and investigated their photochemical properties. Understanding these properties is crucial in material science applications, such as developing light-responsive materials (Deniz et al., 2009).
Anticancer Activity : Abdellatif et al. (2014) explored the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activity. This research indicates the potential of derivatives of this compound in developing new anticancer drugs (Abdellatif et al., 2014).
Mechanism of Action
Target of Action
The primary targets of ®-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of phosphodiesterase 3 and phosphodiesterase 4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. This can result in the relaxation of smooth muscle cells in the airways, leading to bronchodilation . The anti-inflammatory effects are due to the inhibition of inflammatory cell activation and cytokine production .
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help to alleviate the symptoms of chronic obstructive pulmonary disease (COPD), such as breathlessness and persistent coughing . By directly delivering the compound to the lungs, it can provide targeted relief with potentially fewer systemic side effects .
Properties
IUPAC Name |
(9aR)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-5-11-4-6-3-8-1-2-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLCHWNFVCWARP-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CN1)COCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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